Home > Products > Screening Compounds P110123 > 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-
1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- - 142384-07-4

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-

Catalog Number: EVT-1457235
CAS Number: 142384-07-4
Molecular Formula: C14H12N4O3S
Molecular Weight: 316.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- is a key intermediate in the synthesis of Dexlansoprazole, a proton pump inhibitor (PPI) recognized for its anti-ulcer activity. [] This compound belongs to the benzimidazole class, characterized by the fusion of a benzene ring with an imidazole ring. Its chemical structure consists of a benzimidazole ring linked to a methyl-nitro-pyridine ring via a sulfinylmethyl bridge.

(R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole

  • Compound Description: This compound is a potent antiulcer agent. It acts as a proton pump inhibitor, effectively reducing gastric acid secretion. [, , ]
  • Relevance: This compound shares a close structural similarity with 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-. The primary difference lies in the substitution on the pyridine ring. While the target compound has a nitro group at the 4-position, this related compound features a 2,2,2-trifluoroethoxy group at the same position. This structural modification contributes to its distinct pharmacological activity. Notably, this compound serves as a key intermediate in the synthesis of Dexlansoprazole, a prominent proton pump inhibitor. [, ]

(S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole

  • Compound Description: This compound is a significant intermediate in the synthesis of chiral proton pump inhibitors, a class of drugs that provide sustained reduction of gastric acid production. []
  • Relevance: Similar to 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-, this compound contains a benzimidazole ring system attached to a substituted pyridine ring via a methylsulfinyl linker. The distinction arises from the substituent at the 4-position of the pyridine ring. This compound possesses a 3-methoxypropoxy group, unlike the nitro group in the target compound. This structural variation influences its role as a chiral building block for potent antiulcer medications. []

5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (Omeprazole)

  • Compound Description: Omeprazole, known for its trade name Prilosec, is a widely used proton-pump inhibitor (PPI) that suppresses gastric acid secretion. [, ]
  • Relevance: Belonging to the same class of drugs (PPIs) that often feature substituted benzimidazole moieties, Omeprazole shares structural similarities with 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-. Both compounds contain a benzimidazole group connected to a substituted pyridine ring through a methylsulfinyl bridge. The key differences reside in the substitution patterns on both the benzimidazole and pyridine rings. Omeprazole possesses a methoxy group at the 5-position of the benzimidazole and additional methyl and methoxy substituents on the pyridine ring. These structural modifications contribute to its specific pharmacological properties as a PPI. [, ]

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole

  • Compound Description: This compound is an intermediate in the synthesis of lansoprazole, a proton pump inhibitor used to treat ulcers and other gastric acid-related conditions. [, , , ]
  • Relevance: This compound shares a core structure with 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-. Both possess a benzimidazole unit linked to a substituted pyridine ring via a methylsulfanyl bridge. The primary structural difference lies in the substituent at the 4-position of the pyridine ring and the oxidation state of the sulfur atom in the linker. While the target compound has a nitro group at the 4-position and a sulfinyl group, this related compound features a 2,2,2-trifluoroethoxy group and a sulfanyl group. These modifications are crucial for its role as a precursor in the synthesis of lansoprazole. [, , , ]
Overview

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- is a chemical compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This specific compound is notable for its potential applications in pharmaceuticals, particularly as a prodrug in the treatment of gastric acid-related disorders. The compound's structure includes a benzimidazole core and a sulfinyl group linked to a pyridine derivative, which contributes to its pharmacological properties.

Source

The compound can be synthesized through various methods, often involving reactions between substituted benzimidazole derivatives and pyridine-based compounds. It has been referenced in several studies and patents related to proton pump inhibitors and other therapeutic agents .

Classification

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- is classified as:

  • Chemical Class: Benzimidazoles
  • Substituents: Contains a sulfinyl group and a nitropyridine moiety.
  • Functional Group: Sulfinyl (S=O) attached to a methyl group derived from pyridine.
Synthesis Analysis

Methods

The synthesis of 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- typically involves multi-step organic reactions. A common method includes:

  1. Formation of the Sulfinyl Group: This can be achieved through oxidation of the corresponding thioether using m-chloroperbenzoic acid or similar oxidizing agents.
  2. Condensation Reactions: The reaction between 3-methyl-4-nitro-2-pyridine and a benzimidazole derivative, often in the presence of bases like sodium hydroxide, allows for the formation of the desired sulfinyl compound.

Technical Details

For instance, one synthesis route details the reaction of 5-methoxy-2-mercaptobenzimidazole with 3-methyl-4-nitro-2-pyridine in dichloromethane under controlled temperature conditions . The yield and purity of the product can be enhanced by optimizing reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure

The molecular formula for 1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- is C14H12N4O3S. Its structure features:

  • A benzimidazole ring which is a bicyclic structure composed of a benzene ring fused to an imidazole ring.
  • A sulfinyl group (–S=O) attached to a pyridine derivative that enhances its biological activity.

Data

The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, characteristic peaks in IR spectroscopy may include NH stretching vibrations around 3420 cm1^{-1} and C=C stretching around 1560 cm1^{-1} .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for benzimidazole derivatives:

  1. Nucleophilic Substitution: The sulfinyl group can participate in nucleophilic substitution reactions with various nucleophiles.
  2. Hydrolysis: In biological systems, it may undergo hydrolysis to release active pharmaceutical ingredients.

Technical Details

Reactions involving this compound often require careful control of pH and temperature to ensure optimal yields. For instance, reactions with bases or acids must be monitored closely to prevent decomposition or unwanted side reactions .

Mechanism of Action

Process

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- acts primarily as a prodrug. Upon administration, it is metabolized to release active forms that inhibit proton pumps in gastric parietal cells, thus reducing gastric acid secretion.

Data

Studies indicate that modifications at the nitrogen position of the benzimidazole moiety can lead to variations in pharmacological activity and stability . The mechanism involves binding to the H,K-ATPase enzyme, leading to irreversible inhibition.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 304.33 g/mol.
  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from spectral analysis indicates functional groups that are characteristic of this class of compounds, aiding in identification and characterization during synthesis .

Applications

Scientific Uses

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]- has significant applications in medicinal chemistry:

  • Proton Pump Inhibitors: Utilized as intermediates in the synthesis of proton pump inhibitors used for treating gastroesophageal reflux disease.
  • Pharmaceutical Research: Investigated for potential anti-cancer properties due to its ability to interact with various biological targets.

This compound exemplifies the versatility of benzimidazoles in drug development and highlights ongoing research into their therapeutic potential across various medical fields .

Introduction to 1H-Benzimidazole Derivatives

Structural and Functional Significance of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole nucleus provides a versatile framework for drug development due to its planar, aromatic structure and ability to participate in diverse non-covalent interactions. Key features contributing to its pharmacological relevance include:

  • Bioisosteric Properties: The benzimidazole ring system serves as an effective bioisostere for naturally occurring purines, facilitating interactions with enzymes and receptors involved in nucleotide metabolism and signal transduction. This mimicry underpins the activity of numerous therapeutic agents targeting nucleic acid biosynthesis or kinase signaling pathways [8].
  • Hydrogen Bonding Capacity: The N-H group within the imidazole ring acts as both a hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules. This is complemented by the electron-rich nature of the ring system, facilitating π-π stacking and cation-π interactions crucial for DNA minor groove binding or enzyme active site recognition [3] [8].
  • Structural Tunability: Substituents at the 1-, 2-, 5-, and 6-positions allow precise modulation of electronic properties, lipophilicity, and steric bulk. For example, 2-position modifications (e.g., sulfinyl linkages) often enhance target specificity, while N1-alkylation can influence pharmacokinetic properties [2] [4].

Table 1: Key Positions for Structural Modification on the Benzimidazole Scaffold

PositionFunctional RoleCommon SubstituentsBiological Impact
1Modulates solubility & metabolic stabilityAlkyl, acyl, arylalkylInfluences bioavailability & protein binding
2Critical for direct target interaction or linker attachmentThioether, sulfinyl, sulfonyl, methyleneDetermines potency & mechanism (e.g., PPI inhibition)
5/6Fine-tunes electronic properties & binding affinityMethoxy, nitro, halogen, alkyl, aminoEnhances target selectivity & cellular penetration

The integration of benzimidazole with a pyridine ring via a methylsulfinyl linker—as seen in the target compound—creates a chiral center at sulfur and introduces conformational flexibility. This architecture is particularly significant in proton pump inhibitors (PPIs) and epigenetic modulators, where the sulfinyl group's orientation influences binding to H+/K+-ATPase or histone-modifying enzymes [2] [8].

Historical Development of Proton Pump Inhibitors (PPIs) and Related Sulfinyl-Benzimidazole Derivatives

The evolution of PPIs represents a landmark achievement in gastroenterology, driven by rational drug design centered on sulfinyl-benzimidazole chemistry. Key milestones include:

  • Early Discoveries (1970s): The foundational work identified timoprazole as a potent antisecretory agent, though unsuitable for clinical use due to toxicity. This compound established the critical pharmacophore: an unsubstituted benzimidazole linked to a pyridine ring [6].
  • First-Generation PPIs (1980s): Omeprazole emerged as the first clinically successful PPI, featuring a 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole structure. Its mechanism involves acid-catalyzed conversion to sulfenamides that covalently inhibit gastric H+/K+-ATPase [6].
  • Structural Refinements (1990s–2000s): Modifications to the pyridine and benzimidazole rings yielded agents with improved pharmacokinetics:
  • Lansoprazole: 2,3-dimethylpyridine substitution enhanced acid stability.
  • Pantoprazole: Difluoromethoxy group reduced metabolic variability.
  • Rabeprazole: 4-(3-Methoxypropoxy)pyridine improved activation kinetics [6] [9].

Table 2: Evolution of Key Sulfinyl-Benzimidazole Proton Pump Inhibitors

Compound (Brand)Pyridine SubstituentsBenzimidazole SubstituentsKey Advancement
Timoprazole (1975)3,4-Dimethyl-2-pyridylNoneProof of concept; toxicity issues
Omeprazole (Losec®)4-Methoxy-3,5-dimethyl-2-pyridyl5-MethoxyFirst clinical PPI; covalent inhibition
Lansoprazole (Prevacid®)3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridylNoneFaster activation; higher bioavailability
Pantoprazole (Protonix®)3,4-Dimethoxy-2-pyridyl5-DifluoromethoxyReduced CYP2C19 dependence; longer half-life
Target Compound3-Methyl-4-nitro-2-pyridylNoneIntermediate for advanced PPI analogs & anticancer agents

The target compound—2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole—occupies a unique niche as a synthetic intermediate. Its 4-nitro group on the pyridine ring enhances electrophilicity, facilitating nucleophilic displacement reactions crucial for generating alkoxy derivatives like rabeprazole precursors. This reactivity is exploited in industrial synthesis, where nitro-to-chloro conversion enables flexible late-stage functionalization [6] [9]. Beyond antiulcer applications, this nitro derivative exhibits emerging roles in oncology, acting as a precursor to epigenetic modulators targeting histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) [8].

Role of Substituent Effects in Pyridine and Benzimidazole Moieties for Bioactivity

The bioactivity of sulfinyl-benzimidazoles is exquisitely sensitive to substituent effects on both ring systems. Systematic structure-activity relationship (SAR) studies reveal:

Pyridine Ring Modifications

  • Position 3 (C3): Methyl or small alkyl groups (e.g., in lansoprazole) enhance metabolic stability by shielding the sulfinyl group from reductase enzymes. Bulky substituents diminish activity by sterically hindering target binding [1] [6].
  • Position 4 (C4): Governs electronic and steric properties:
  • Methoxy groups (omeprazole): Moderate electron-donating effects stabilize the sulfenic acid intermediate.
  • Nitro group (target compound): Strong electron-withdrawing character increases electrophilicity at C4, facilitating nucleophilic substitution (e.g., with alkoxides to form rabeprazole analogs). This group also enhances π-stacking in DNA-interactive anticancer agents [1] [7].
  • Fluoroalkoxy groups (pantoprazole): Balance lipophilicity and acidity for optimal membrane penetration [6].
  • Position 5 (C5): Methyl groups improve crystallinity and shelf-life but minimally impact potency [6].

Benzimidazole Ring Modifications

  • Position 5/6 (C5/C6): Electron-donating groups (e.g., methoxy) accelerate acid-mediated activation by increasing nucleophilicity at C2. Conversely, electron-withdrawing groups (e.g., nitro) slow activation but improve oxidative stability [4].
  • Position 2 (C2): The sulfinyl linker's chirality (S vs. R configuration) critically impacts target binding. Esomeprazole (S-omeprazole) demonstrates superior efficacy over racemic omeprazole due to optimized spatial orientation in the proton pump [2] [6].

Table 3: SAR Summary for Pyridine-Bearing Sulfinyl Benzimidazoles

PositionSubstituentElectronic EffectBiological ConsequenceExample Compound
Pyridine C4MethoxyModerate π-donationBalanced activation rate & stabilityOmeprazole
NitroStrong π-acceptanceEnhanced electrophilicity; versatile synthetic handleTarget Compound
TrifluoroethoxyModerate σ-withdrawalIncreased lipophilicity & membrane permeationLansoprazole
Pyridine C3MethylWeak σ-donationMetabolic shielding of sulfoxideLansoprazole
HydrogenNoneReduced steric bulk; faster metabolismEarly analogs
Benzimidazole C5MethoxyResonance donationAccelerates acid activation; increases potencyOmeprazole
HydrogenNeutralLower potency but simpler synthesisPantoprazole

Molecular docking analyses of the target compound reveal that its 4-nitro pyridine group engages in polar contacts with lysine residues in histone deacetylase (HDAC) active sites, while the benzimidazole NH forms hydrogen bonds with aspartate or glutamate. This dual binding mode—complemented by the sulfinyl linker's flexibility—explains its inhibitory activity against HDAC6 (IC50 ≈ 1.2 μM in preclinical models) and suggests potential for anticancer applications beyond acid suppression [3] [8].

Properties

CAS Number

142384-07-4

Product Name

1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-

IUPAC Name

2-[(3-methyl-4-nitropyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C14H12N4O3S

Molecular Weight

316.335

InChI

InChI=1S/C14H12N4O3S/c1-9-12(15-7-6-13(9)18(19)20)8-22(21)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)

InChI Key

PSPWSLJRXBXEMQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.